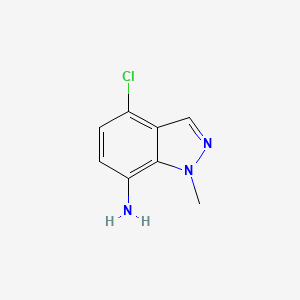

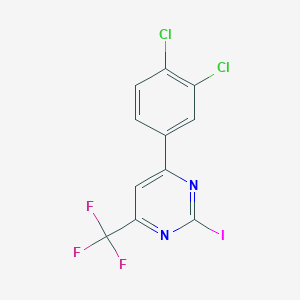

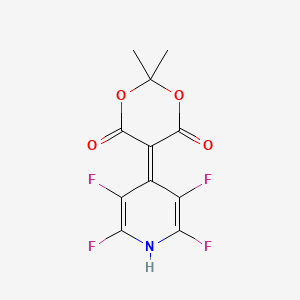

![molecular formula C23H34O5 B12815039 8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate CAS No. 84173-29-5](/img/structure/B12815039.png)

8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mevastatin can be synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of steps including Diels-Alder cyclization, oxidation, and dehydration . The final product can exist in both lactone and acid forms.

Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum. Optimal conditions for production include a temperature of 27°C, pH 4, and a relative humidity of 60% . Solid-state fermentation using wheat bran as a carrier has been shown to enhance yield .

Análisis De Reacciones Químicas

Types of Reactions: Mevastatin undergoes various chemical reactions including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of mevastatin is its active form, which mimics the tetrahedral intermediate produced by HMG-CoA reductase .

Aplicaciones Científicas De Investigación

Mevastatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying statin biosynthesis and enzyme inhibition.

Biology: Investigated for its antiproliferative properties in vitro, particularly against melanoma cells.

Industry: Employed in the production of other statins through biotransformation processes.

Mecanismo De Acción

Mevastatin exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to decreased hepatic cholesterol production, increased uptake of low-density lipoprotein cholesterol, and reduced cholesterol levels in the circulation .

Comparación Con Compuestos Similares

- Lovastatin

- Pravastatin

- Simvastatin

- Atorvastatin

- Rosuvastatin

- Fluvastatin

- Pitavastatin

Comparison: Mevastatin, lovastatin, and simvastatin share a bicyclic decalin-like motif, making them structurally similar . mevastatin is unique as it was the first discovered statin and serves as a precursor for other statins like pravastatin . Compared to newer statins like atorvastatin and rosuvastatin, mevastatin has a lower potency and higher side effect profile .

Propiedades

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLFOPYRIVGYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860962 |

Source

|

| Record name | 8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84173-29-5 |

Source

|

| Record name | compactin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

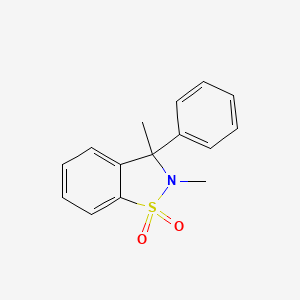

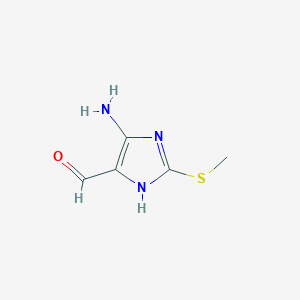

![(2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B12814968.png)

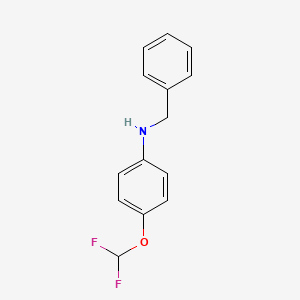

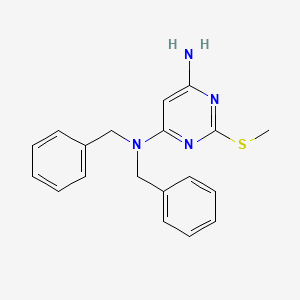

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)

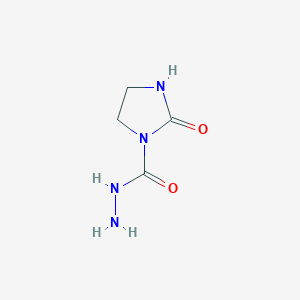

![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)

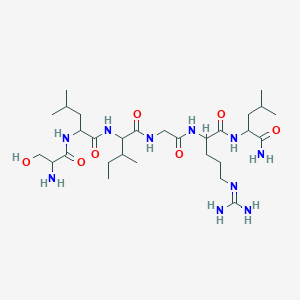

![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)